molecular formula C9H12O2 B14006326 Methyl 2-cyclopent-2-en-1-ylprop-2-enoate CAS No. 78804-67-8

Methyl 2-cyclopent-2-en-1-ylprop-2-enoate

Cat. No.: B14006326
CAS No.: 78804-67-8
M. Wt: 152.19 g/mol
InChI Key: AMOMQGBDQQXFMK-UHFFFAOYSA-N
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Description

Methyl 2-cyclopent-2-en-1-ylprop-2-enoate is an organic compound with the molecular formula C₉H₁₂O₂ It is a derivative of cyclopentene and is characterized by the presence of a methyl ester group attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopent-2-en-1-ylprop-2-enoate typically involves the reaction of cyclopentadiene with methyl acrylate under specific conditions. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with methyl acrylate to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cycloaddition product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopent-2-en-1-ylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopent-2-en-1-one or cyclopent-2-en-1-carboxylic acid.

    Reduction: Formation of methyl 2-cyclopent-2-en-1-ylpropan-1-ol.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

Methyl 2-cyclopent-2-en-1-ylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyclopent-2-en-1-ylprop-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyclopent-2-en-1-ylpropanoate
  • Methyl 2-cyclopent-2-en-1-ylbut-2-enoate
  • Methyl 2-cyclopent-2-en-1-ylpent-2-enoate

Uniqueness

Methyl 2-cyclopent-2-en-1-ylprop-2-enoate is unique due to its specific structural features, which confer distinct reactivity and properties

Properties

CAS No.

78804-67-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 2-cyclopent-2-en-1-ylprop-2-enoate

InChI

InChI=1S/C9H12O2/c1-7(9(10)11-2)8-5-3-4-6-8/h3,5,8H,1,4,6H2,2H3

InChI Key

AMOMQGBDQQXFMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1CCC=C1

Origin of Product

United States

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